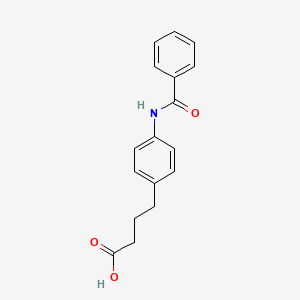![molecular formula C18H24NO3P B14274374 Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate CAS No. 153645-98-8](/img/structure/B14274374.png)
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a diethyl ester, with a (2-methylanilino)(phenyl)methyl substituent. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylanilino)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild heating conditions to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Applications De Recherche Scientifique
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which diethyl [(2-methylanilino)(phenyl)methyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [(4-nitrophenyl)methyl]phosphonate
- Diethyl [(2-chlorophenyl)methyl]phosphonate
- Diethyl [(4-methylanilino)(phenyl)methyl]phosphonate
Uniqueness
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is unique due to the presence of the (2-methylanilino) group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s specific structure allows for selective inhibition of certain enzymes, making it a valuable tool in biochemical research .
Propriétés
Numéro CAS |
153645-98-8 |
|---|---|
Formule moléculaire |
C18H24NO3P |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-[diethoxyphosphoryl(phenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(16-12-7-6-8-13-16)19-17-14-10-9-11-15(17)3/h6-14,18-19H,4-5H2,1-3H3 |
Clé InChI |
JSGVLBVPIVUMSH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


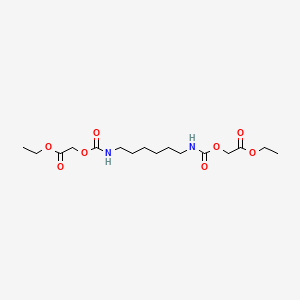

![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
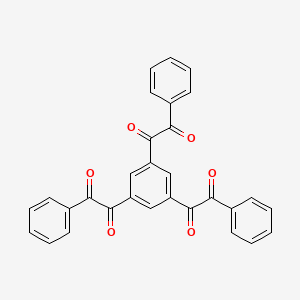
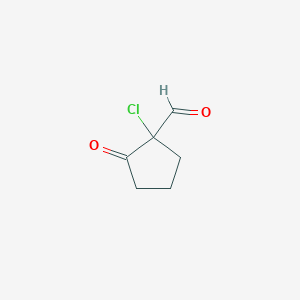
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
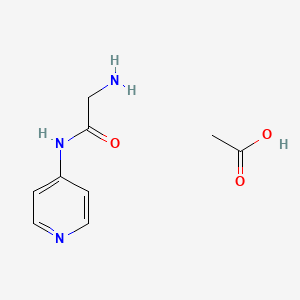
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)



![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
